molecular formula C23H23N3O3 B2439530 (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 1378263-07-0

(2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2439530
CAS No.: 1378263-07-0
M. Wt: 389.455
InChI Key: XKYCCMQBKCBXCH-MTJSOVHGSA-N
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Description

(2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The starting materials often include indole derivatives and benzofuran precursors. Key steps may involve:

    Condensation Reactions: Formation of the indole-benzofuran linkage.

    Hydroxylation: Introduction of the hydroxyl group at the 6-position.

    Piperazine Substitution: Attachment of the 4-methylpiperazine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring the process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially altering the hydroxyl group.

    Reduction: Reduction reactions may target the indole or benzofuran rings.

    Substitution: Various substitution reactions can occur, especially at the indole or piperazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

Chemistry

    Synthetic Chemistry: Used as a building block for more complex molecules.

    Catalysis: Potential use in catalytic reactions due to its functional groups.

Biology

    Biological Probes: Used in studies to understand biological pathways.

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential therapeutic properties.

    Pharmacology: Studied for its interactions with biological targets.

Industry

    Material Science:

    Chemical Industry: Used in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and benzofuran moieties may play a role in binding to these targets, while the piperazine group could influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures.

    Benzofuran Derivatives: Compounds with similar benzofuran cores.

    Piperazine Derivatives: Compounds with similar piperazine groups.

Uniqueness

The uniqueness of (2Z)-6-hydroxy-2-[(1H-indol-3-yl)methylidene]-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-(1H-indol-3-ylmethylidene)-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-25-8-10-26(11-9-25)14-18-20(27)7-6-17-22(28)21(29-23(17)18)12-15-13-24-19-5-3-2-4-16(15)19/h2-7,12-13,24,27H,8-11,14H2,1H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYCCMQBKCBXCH-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CNC5=CC=CC=C54)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CNC5=CC=CC=C54)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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